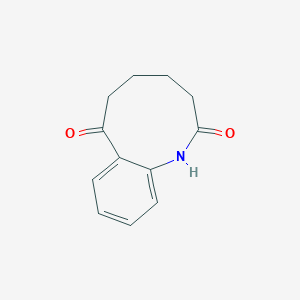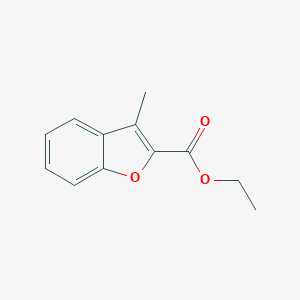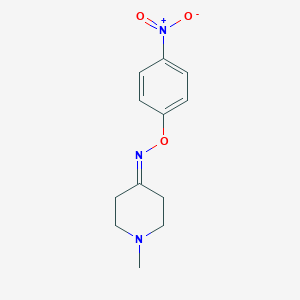![molecular formula C23H16ClNO2 B187002 [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate CAS No. 54923-37-4](/img/structure/B187002.png)
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is an organic compound with the molecular formula C23H16ClNO2 It is a derivative of isoquinoline and benzoate, featuring a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate typically involves the reaction of isoquinoline derivatives with chlorophenyl compounds under specific conditions. One common method involves the esterification of isoquinoline methanol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the benzoate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Isoquinoline alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline derivatives: Compounds like isoquinoline and its various substituted forms.
Benzoate esters: Compounds such as methyl benzoate and ethyl benzoate.
Uniqueness
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate is unique due to its combination of a chlorophenyl group with an isoquinoline moiety, providing distinct chemical and biological properties
Properties
CAS No. |
54923-37-4 |
|---|---|
Molecular Formula |
C23H16ClNO2 |
Molecular Weight |
373.8 g/mol |
IUPAC Name |
[(4-chlorophenyl)-isoquinolin-1-ylmethyl] benzoate |
InChI |
InChI=1S/C23H16ClNO2/c24-19-12-10-17(11-13-19)22(27-23(26)18-7-2-1-3-8-18)21-20-9-5-4-6-16(20)14-15-25-21/h1-15,22H |
InChI Key |
LECKNMNONXHEAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C2=CC=C(C=C2)Cl)C3=NC=CC4=CC=CC=C43 |
Key on ui other cas no. |
54923-37-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Diethyl {[3,5-dichloro-4-(furan-2-yl)anilino]methylidene}propanedioate](/img/structure/B186929.png)
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)



![2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B186936.png)

![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
